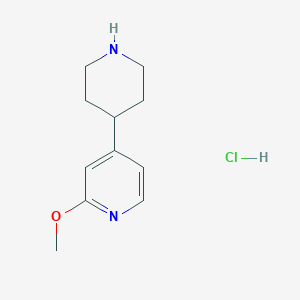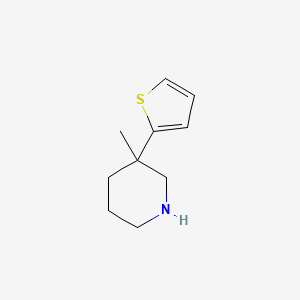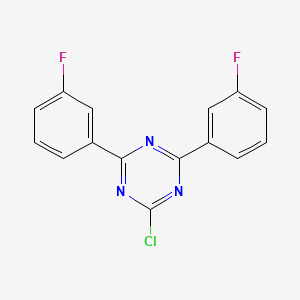
2-Chloro-4,6-bis(3-fluorophenyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4,6-bis(3-fluorophenyl)-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of chlorine and fluorine atoms attached to the phenyl rings, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(3-fluorophenyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 3-fluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Chloro-4,6-bis(3-fluorophenyl)-1,3,5-triazine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Electrophilic aromatic substitution: The fluorophenyl rings can participate in reactions with electrophiles, leading to further functionalization.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., triethylamine).
Electrophilic aromatic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted triazines with various functional groups.
Electrophilic aromatic substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.
科学的研究の応用
2-Chloro-4,6-bis(3-fluorophenyl)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-Chloro-4,6-bis(3-fluorophenyl)-1,3,5-triazine depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity, leading to more potent biological effects.
類似化合物との比較
Similar Compounds
2-Chloro-4,6-diphenyl-1,3,5-triazine: Lacks the fluorine atoms, which can affect its reactivity and biological activity.
2-Chloro-4,6-bis(4-fluorophenyl)-1,3,5-triazine: Similar structure but with fluorine atoms in different positions, leading to different chemical properties.
2-Chloro-4,6-bis(2-fluorophenyl)-1,3,5-triazine: Another isomer with fluorine atoms in different positions.
Uniqueness
The unique combination of chlorine and fluorine atoms in 2-Chloro-4,6-bis(3-fluorophenyl)-1,3,5-triazine imparts distinct chemical properties, such as increased reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H8ClF2N3 |
|---|---|
分子量 |
303.69 g/mol |
IUPAC名 |
2-chloro-4,6-bis(3-fluorophenyl)-1,3,5-triazine |
InChI |
InChI=1S/C15H8ClF2N3/c16-15-20-13(9-3-1-5-11(17)7-9)19-14(21-15)10-4-2-6-12(18)8-10/h1-8H |
InChIキー |
QCKCNFQOQOJTFE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NC(=N2)Cl)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


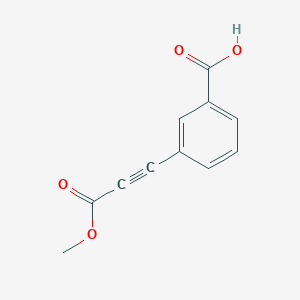
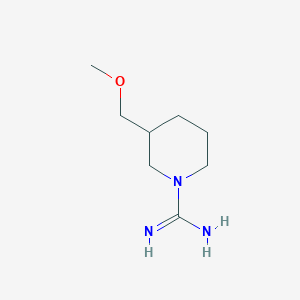
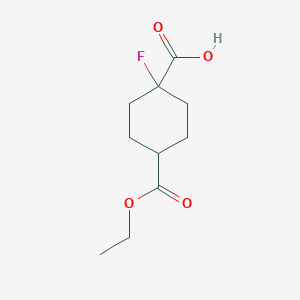
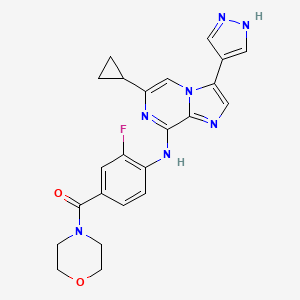
![(1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13336661.png)
![6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime](/img/structure/B13336666.png)
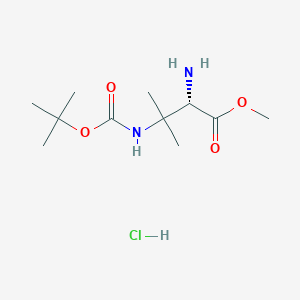
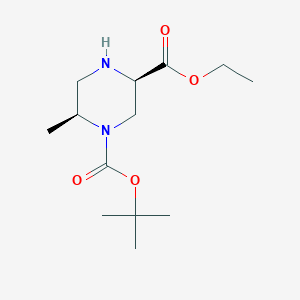
![tert-Butyl[sulfanyl(carbonothioyl)]amine](/img/structure/B13336688.png)
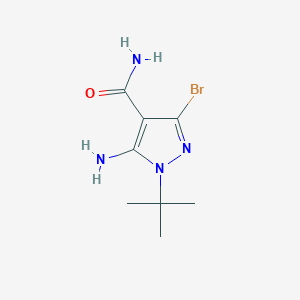
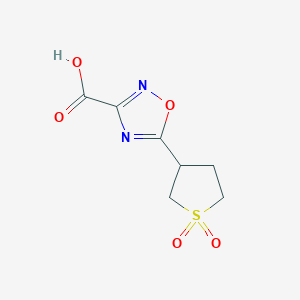
![(1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13336714.png)
